Eg5-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

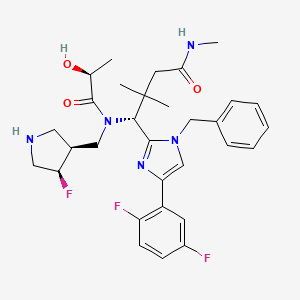

Molekularformel |

C31H38F3N5O3 |

|---|---|

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C31H38F3N5O3/c1-19(40)30(42)39(17-21-14-36-15-25(21)34)28(31(2,3)13-27(41)35-4)29-37-26(23-12-22(32)10-11-24(23)33)18-38(29)16-20-8-6-5-7-9-20/h5-12,18-19,21,25,28,36,40H,13-17H2,1-4H3,(H,35,41)/t19-,21-,25-,28-/m0/s1 |

InChI-Schlüssel |

ORTCJMVBGRHSEH-YTVPYFAMSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N(C[C@@H]1CNC[C@@H]1F)[C@@H](C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NC)O |

Kanonische SMILES |

CC(C(=O)N(CC1CNCC1F)C(C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Allosteric Eg5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein Eg5, a crucial motor protein in the intricate process of mitosis, has emerged as a compelling target for anticancer therapeutics. Its inhibition leads to a characteristic mitotic arrest, providing a promising avenue for halting the proliferation of cancer cells. This technical guide delves into the core mechanism of action of a prominent class of Eg5 inhibitors that bind to an allosteric site, leading to the formation of a monopolar spindle and subsequent cell cycle arrest. We will explore the biochemical and cellular consequences of Eg5 inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways.

Introduction: Eg5 - The Mitotic Motor

Eg5, also known as KIF11 or KSP, is a homotetrameric, plus-end-directed microtubule motor protein belonging to the kinesin-5 family.[1][2] Its primary role is to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division.[2][3] Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules apart, generating an outward force that pushes the spindle poles away from each other.[1][4] Inhibition of Eg5 function disrupts this delicate balance of forces, preventing centrosome separation and leading to the formation of a characteristic "monopolar spindle" where chromosomes are arranged in a rosette-like structure around a single spindle pole.[2][3][5] This aberrant spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and often leading to apoptosis.[3] The expression of Eg5 is largely limited to proliferating cells, making it an attractive and selective target for cancer therapy with a potentially lower toxicity profile compared to traditional anti-mitotic agents that target microtubules directly.[3]

The Allosteric Binding Pocket: A Hub for Inhibition

A significant number of small molecule inhibitors of Eg5 do not compete with ATP for binding to the active site. Instead, they bind to a distinct allosteric pocket located approximately 10 Å from the nucleotide-binding site.[6][7] This pocket is formed by loop L5, helix α2, and helix α3.[8][9] Loop L5 in Eg5 is notably longer than in other kinesin family members, providing a structural basis for the high specificity of these inhibitors.[3] By binding to this allosteric site, these inhibitors effectively lock the motor domain in a state that is incompatible with its normal mechanochemical cycle.

Mechanism of Action: Halting the Motor

Allosteric inhibitors of Eg5, such as monastrol (B14932), S-trityl-L-cysteine (STLC), and ispinesib, function by modulating the interaction of Eg5 with microtubules and its ATPase activity.[4][6] The binding of these inhibitors to the loop L5 pocket stabilizes a conformation of Eg5 that has a weak affinity for microtubules.[4] This prevents Eg5 from effectively crosslinking and sliding microtubules.

The ATPase cycle of Eg5 is tightly coupled to its interaction with microtubules. Allosteric inhibitors disrupt this coupling. For instance, monastrol has been shown to inhibit both the basal and microtubule-stimulated ATPase activity of Eg5.[6] It does not compete with ATP binding but rather appears to inhibit the release of ADP from the motor domain, a critical step in the catalytic cycle.[6] This traps Eg5 in an ADP-bound state, preventing it from progressing through its force-generating cycle.

The ultimate cellular consequence of this molecular inhibition is the failure to establish a bipolar spindle, leading to the formation of a monopolar spindle and mitotic arrest.[3][10]

Quantitative Data on Eg5 Inhibition

The potency of Eg5 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| Monastrol | Eg5 | Basal ATPase Activity | ~14 µM | [11] |

| (S)-Monastrol | Eg5 | Basal ATPase Activity | 1.7 µM | [11] |

| (R)-Monastrol | Eg5 | Basal ATPase Activity | 8.2 µM | [11] |

| S-trityl-L-cysteine (STLC) | Eg5 | Basal ATPase Activity | 1.0 µmol/L | [10] |

| S-trityl-L-cysteine (STLC) | Eg5 | Microtubule-activated ATPase Activity | 140 nmol/L | [10] |

| S-trityl-L-cysteine (STLC) | HeLa Cells | Mitotic Arrest | 700 nmol/L | [10] |

| K-858 | Eg5 | ATPase Activity | 1.3 µM | [12] |

| YL001 | HeLa Cells | Colony Formation | 124 nM | [3] |

| BRD9876 | Eg5 | ATP-competitive Assay (KI) | 3.8 ± 1.5 nM | [4] |

Visualizing the Mechanism of Action

To better understand the intricate processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Signaling Pathway of Eg5 Inhibition.

Caption: Inhibition of the Eg5 ATPase Cycle.

Key Experimental Protocols

6.1. Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5, which is a direct measure of its motor activity.

-

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay or a coupled enzymatic assay.[13]

-

Protocol Outline:

-

Purified Eg5 motor domain is incubated in a reaction buffer containing ATP and, for microtubule-stimulated activity, taxol-stabilized microtubules.[10][13]

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 25°C).[13]

-

The reaction is stopped, and the amount of Pi generated is quantified by measuring the absorbance at a specific wavelength (e.g., 650 nm for malachite green).

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

6.2. Immunofluorescence Microscopy for Monopolar Spindle Formation

This cell-based assay visually confirms the cellular phenotype induced by Eg5 inhibition.

-

Principle: Cells treated with an Eg5 inhibitor are fixed and stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and with a DNA dye (e.g., DAPI) to visualize the formation of monopolar spindles.

-

Protocol Outline:

-

Cancer cell lines (e.g., HeLa) are cultured on coverslips.[10]

-

Cells are treated with the Eg5 inhibitor at various concentrations for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

-

Cells are permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

The percentage of mitotic cells with a monopolar spindle phenotype is quantified.

-

Caption: Workflow for Eg5 Inhibitor Characterization.

Conclusion

Allosteric inhibitors of Eg5 represent a promising class of targeted anticancer agents. Their mechanism of action, centered on the disruption of the motor's interaction with microtubules and its ATPase activity, leads to a specific and potent mitotic arrest. The detailed understanding of their interaction with the loop L5 allosteric site provides a strong foundation for the rational design of next-generation inhibitors with improved efficacy and pharmacological properties. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of these important therapeutic molecules.

References

- 1. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. amsbio.com [amsbio.com]

- 13. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Discovery and Synthesis of Eg5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eg5 (also known as KSP or KIF11) is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies. This whitepaper provides an in-depth technical guide to the discovery and synthesis of Eg5-IN-2, a potent inhibitor of Eg5. This compound, also referred to as Compound Scaffold B (4), has been identified as a promising payload for Antibody-Drug Conjugates (ADCs).

Discovery of this compound

This compound was developed as part of a research effort to create potent and selective antimitotic agents for use in ADCs. The discovery, detailed in a 2019 publication in ACS Medicinal Chemistry Letters by Karpov and colleagues, focused on optimizing both the linker and the payload of ADCs to enhance their efficacy and target specificity. This compound emerged as a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) of less than 0.5 nM against the Eg5 enzyme.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a core scaffold followed by functionalization. While the full, detailed synthetic route is proprietary and outlined in the supporting information of the primary research article, the general scheme involves the formation of a key intermediate followed by a series of coupling and derivatization reactions to yield the final compound.

Quantitative Data

The potency of this compound and its derivatives when incorporated into ADCs has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

| Compound/ADC | Target | Cell Line | IC50 (nM) |

| This compound | Eg5 Enzyme | - | < 0.5 |

| ADC with this compound (cleavable linker) | HER2 | SK-OV-3ip (HER2+) | 1.2 |

| HER2 | MDA-MB-468 (HER2-) | >1000 | |

| ADC with this compound (non-cleavable linker) | HER2 | SK-OV-3ip (HER2+) | 0.8 |

| HER2 | MDA-MB-468 (HER2-) | >1000 | |

| c-KIT | NCI-H526 (c-KIT+) | 2.5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the characterization of this compound.

Eg5 ATPase Assay

This assay measures the enzymatic activity of Eg5 and its inhibition by test compounds.

Materials:

-

Purified human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP (containing a trace amount of [γ-³²P]ATP)

-

Test compound (this compound)

-

Quench solution (e.g., perchloric acid)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Eg5, microtubules, and ATPase assay buffer.

-

Add serial dilutions of this compound or vehicle control to the reaction mixture and incubate for a predetermined time at room temperature.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction by adding the quench solution.

-

Separate the released inorganic phosphate (B84403) ([³²P]Pi) from the unreacted ATP, typically using a charcoal separation method.

-

Quantify the amount of [³²P]Pi produced using a scintillation counter.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound-containing ADCs on cancer cells.

Materials:

-

Cancer cell lines (e.g., SK-OV-3ip, MDA-MB-468, NCI-H526)

-

Complete cell culture medium

-

ADCs containing this compound

-

Control antibody

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADCs or control antibody.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

Eg5 Inhibition Signaling Pathway

Caption: Signaling pathway of Eg5 inhibition by this compound leading to mitotic arrest.

ADC Experimental Workflow

Caption: General experimental workflow for the development and evaluation of an this compound based ADC.

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of Eg5 Inhibitors

The kinesin spindle protein Eg5, also known as KIF11 or KSP, is a critical motor protein in the process of cell division.[1][2] Its primary function is to establish and maintain the bipolar mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.[1][2][3] Eg5 accomplishes this by sliding antiparallel microtubules apart.[4][5] Inhibition of Eg5 leads to the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint, causing mitotic arrest and subsequent cell death, or apoptosis.[1][3][6][7] This pivotal role in cell proliferation has made Eg5 an attractive target for the development of novel anticancer therapeutics.[2][3][8]

This guide provides a detailed overview of the function and mechanism of action of Eg5 inhibitors, using publicly available data on well-characterized compounds as representative examples.

Mechanism of Action of Eg5 Inhibitors

Eg5 inhibitors are small molecules that typically bind to an allosteric pocket on the motor domain of the Eg5 protein.[1] This binding event interferes with the protein's conformational changes and its interaction with microtubules, ultimately inhibiting its ATPase activity and motor function.[2][9] Many potent and selective Eg5 inhibitors target a pocket formed by loop L5, which is unique to Eg5 and contributes to their specificity.[1]

The inhibition of Eg5's motor function prevents the separation of centrosomes, leading to the formation of a monopolar spindle where all chromosomes are arranged in a radial array around a single microtubule-organizing center.[1][6][10] This aberrant mitotic figure triggers the spindle assembly checkpoint, arresting the cell cycle in mitosis.[3][6] Prolonged mitotic arrest ultimately induces apoptosis, a programmed cell death pathway, which is the basis for the antitumor activity of these compounds.[1]

Below is a diagram illustrating the signaling pathway affected by Eg5 inhibition.

Quantitative Data on Eg5 Inhibitors

The potency of Eg5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays. The following table summarizes representative data for well-studied Eg5 inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| S-trityl-L-cysteine (STLC) | Microtubule-activated ATPase | Human Eg5 | 140 | [10] |

| S-trityl-L-cysteine (STLC) | Mitotic Arrest | HeLa cells | 700 | [10] |

| Ispinesib (SB-715992) | Not specified | Various cancer cell lines | 0.55 - 14.2 | [6] |

| K858 | Basal Eg5 ATPase activity | Eg5 | 840 - 7500 | [11] |

| YL001 | Not specified | Various cancer cell lines | Data not provided | [1] |

Experimental Protocols

The evaluation of Eg5 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro ATPase Assay

A common method to measure the enzymatic activity of Eg5 is the microtubule-activated ATPase assay.[10]

-

Objective: To determine the concentration of the inhibitor required to reduce the ATPase activity of Eg5 by 50% (IC50).

-

Methodology:

-

Recombinant human Eg5 protein is purified.

-

The assay is performed in a buffer solution containing paclitaxel-stabilized microtubules.

-

The ATPase reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured, often using a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) that links ADP production to a change in absorbance.[12]

-

The assay is performed with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

-

Cell-Based Mitotic Arrest Assay

This assay determines the ability of an inhibitor to induce mitotic arrest in cultured cancer cells.[10]

-

Objective: To determine the concentration of the inhibitor required to induce mitotic arrest in 50% of the cell population (IC50).

-

Methodology:

-

Cancer cell lines (e.g., HeLa) are cultured in the presence of varying concentrations of the Eg5 inhibitor for a defined period (e.g., 24 hours).

-

Cells are then fixed and stained for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody).

-

The mitotic index and the percentage of cells with a monopolar spindle phenotype are quantified by fluorescence microscopy.

-

The IC50 for mitotic arrest is calculated from the dose-response curve.

-

In Vivo Xenograft Models

To evaluate the antitumor efficacy of Eg5 inhibitors in a living organism, human tumor xenograft models in immunocompromised mice are often used.[6][13]

-

Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into nude mice.

-

Once tumors reach a palpable size, mice are treated with the Eg5 inhibitor or a vehicle control, typically via intravenous or oral administration.

-

Tumor volume is measured regularly throughout the treatment period.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.

-

The following diagram illustrates a typical experimental workflow for the evaluation of an Eg5 inhibitor.

Conclusion

Eg5 inhibitors represent a promising class of antimitotic agents for cancer therapy. Their specific mechanism of action, which is distinct from that of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, offers the potential for a different side-effect profile and efficacy in tumors resistant to traditional chemotherapies. The in-depth understanding of their function, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and clinical application of this targeted cancer therapy.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Protein Interaction of Eg5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the potent inhibitor Eg5-IN-2 and its target protein, the human mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a critical motor protein essential for the formation and maintenance of the bipolar spindle during mitosis, making it a key target for anticancer drug development. Inhibition of Eg5 leads to a characteristic monopolar spindle formation, mitotic arrest, and subsequent apoptosis in proliferating cells. This document details the mechanism of action of Eg5 inhibitors, with a specific focus on the available data for this compound, and presents relevant quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to Eg5: A Mitotic Kinesin

The kinesin spindle protein Eg5 is a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1] It functions as a homotetramer, with two motor domains at each end, allowing it to crosslink and slide antiparallel microtubules apart.[2] This action generates an outward pushing force that is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle.[3] Due to its indispensable role in cell division, Eg5 is highly expressed in proliferating cells, including cancer cells, while its expression is minimal in non-dividing, terminally differentiated cells.[4] This differential expression profile makes Eg5 an attractive and selective target for cancer chemotherapy, with the potential for a wider therapeutic window compared to traditional microtubule-targeting agents like taxanes.[1]

Mechanism of Eg5 Inhibition

Small molecule inhibitors of Eg5 typically bind to an allosteric pocket on the motor domain, distinct from the ATP and microtubule binding sites.[5] This binding event interferes with the conformational changes necessary for ATP hydrolysis and motor processivity, ultimately leading to the cessation of microtubule sliding. The consequence of Eg5 inhibition in a dividing cell is the failure of centrosome separation, resulting in the formation of a "monopolar spindle" where a single aster of microtubules is surrounded by the chromosomes.[6] This aberrant mitotic state activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cases, apoptotic cell death.[1]

There are two main allosteric binding sites for Eg5 inhibitors that have been identified: one is a well-characterized pocket formed by loop L5, helix α2, and helix α3, and a second site is located between helices α4 and α6.[7][8]

This compound: A Potent Inhibitor

This compound (also referred to as Compound Scaffold B (4)) is a highly potent inhibitor of Eg5.[4] It has been developed and utilized as a payload for antibody-drug conjugates (ADCs), highlighting its significant cytotoxic potential when delivered specifically to target cells.[9]

Quantitative Data for this compound

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

| Parameter | Value | Reference |

| IC50 (Eg5 inhibition) | < 0.5 nM | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

Eg5 Signaling and Inhibition Pathway

The following diagram illustrates the central role of Eg5 in mitosis and the consequences of its inhibition by agents like this compound.

Experimental Workflow for Eg5 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of an Eg5 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize Eg5 inhibitors. These are generalized procedures and may require optimization for specific compounds or cell lines.

Microtubule-Activated Eg5 ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a key indicator of its motor activity.

Materials:

-

Purified recombinant human Eg5 protein

-

Tubulin

-

ATP

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare microtubules: Polymerize tubulin in the presence of paclitaxel to create stabilized microtubules.

-

Reaction setup: In a 96-well plate, add the assay buffer, microtubules, and the Eg5 inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Enzyme addition: Add the purified Eg5 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

-

Initiate reaction: Start the reaction by adding a saturating concentration of ATP.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Stop reaction and detect phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.

-

Data analysis: Measure the absorbance at approximately 620-650 nm. Create a standard curve with known phosphate concentrations to quantify the amount of phosphate produced. Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.[10]

Cell Viability Assay (MTT Assay)

This assay determines the effect of the Eg5 inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete culture medium

-

96-well plates

-

Eg5 inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or SDS)

-

Plate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug treatment: Prepare serial dilutions of the Eg5 inhibitor in culture medium and add to the wells. Include untreated and vehicle-treated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT addition: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data analysis: Read the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.[11]

Immunofluorescence for Mitotic Spindle Analysis

This method allows for the direct visualization of the effect of the Eg5 inhibitor on the mitotic spindle morphology.

Materials:

-

Cells grown on coverslips or chamber slides

-

Eg5 inhibitor (e.g., this compound)

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell culture and treatment: Culture cells on coverslips and treat with the Eg5 inhibitor for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation and permeabilization: Wash the cells with PBS, fix them, and then permeabilize the cell membranes.

-

Blocking and antibody incubation: Block non-specific antibody binding sites and then incubate with the primary antibody against α-tubulin to label the microtubules.

-

Secondary antibody and counterstaining: After washing, incubate with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Mounting and imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the inhibitor-treated cells.[11]

Interacting Proteins

The primary interacting partner of Eg5 is tubulin , the building block of microtubules.[12] The motor domains of Eg5 bind directly to the microtubule lattice and use the energy from ATP hydrolysis to move along it.

Other key interacting proteins include:

-

TPX2 (Targeting protein for Xklp2): This microtubule-associated protein (MAP) is involved in regulating Eg5 activity. TPX2 can inhibit Eg5 motility through both direct interaction with the motor protein and by acting as a roadblock on the microtubule.[13]

-

HSET (Human spleen, embryo, and testis-expressed protein): A minus-end-directed kinesin that acts antagonistically to the plus-end-directed activity of Eg5, contributing to the balance of forces required for proper spindle assembly.[3]

Conclusion

This compound is a highly potent inhibitor of the mitotic kinesin Eg5, a validated and promising target for cancer therapy. Its mechanism of action, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis, is well-established for this class of inhibitors. The quantitative data available for this compound underscores its sub-nanomolar potency. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel Eg5 inhibitors. Future research may focus on elucidating the precise binding mode of this compound within the allosteric pocket of Eg5 and further exploring its therapeutic potential, particularly in the context of antibody-drug conjugates.

References

- 1. ANALYSIS OF THE INTERACTION OF THE EG5 LOOP5 WITH THE NUCLEOTIDE SITE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Eg5-IN-2 Pathway Analysis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein Eg5 (also known as KIF11 or KSP) is a critical motor protein in the process of mitosis, specifically in the formation and maintenance of the bipolar spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy. This technical guide provides an in-depth analysis of the signaling pathways affected by Eg5 inhibition, with a focus on a class of potent thiadiazoline-based inhibitors, exemplified by compounds referred to in literature as "Eg5 inhibitor 2" or "compound 2," which serve as a proxy for "Eg5-IN-2" for the purpose of this analysis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated pathways and workflows.

Introduction to Eg5 and its Role in Mitosis

Eg5 is a homotetrameric, plus-end-directed microtubule motor protein belonging to the kinesin-5 family. Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart. This action generates an outward pushing force that separates the centrosomes, a crucial step for proper chromosome segregation during mitosis. Disruption of Eg5 function prevents the formation of the bipolar spindle, leading to the formation of a characteristic "monopolar spindle" or "monoaster," where chromosomes are arranged in a rosette-like structure around a single spindle pole. This mitotic arrest ultimately triggers the apoptotic cascade in cancer cells.

Mechanism of Action of Eg5 Inhibitors

Eg5 inhibitors are broadly classified based on their binding site and mechanism of action. The most well-studied class are allosteric inhibitors that bind to a pocket in the motor domain formed by loop L5, α-helix 2, and α-helix 3. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule interaction, effectively locking the motor protein in an inactive state.

Thiadiazoline-based inhibitors, including analogs of K858 such as the compound referred to as "inhibitor 2," are allosteric inhibitors.[1] Their binding to the Eg5 motor domain inhibits its ATPase activity, preventing the generation of force required for centrosome separation.[2] This leads to the characteristic monoastral spindle phenotype and cell cycle arrest in mitosis.[2]

Signaling Pathways Modulated by Eg5 Inhibition

The primary consequence of Eg5 inhibition is the disruption of the mitotic spindle, leading to cell cycle arrest. This arrest triggers downstream signaling pathways, ultimately culminating in apoptosis.

Mitotic Arrest Pathway

Inhibition of Eg5's motor function directly prevents the separation of centrosomes. This leads to the formation of a monopolar spindle, a cellular state that activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed into anaphase. The persistent activation of the SAC due to the monopolar spindle arrests the cell in mitosis.

Apoptosis Induction Pathway

Prolonged mitotic arrest induced by Eg5 inhibition triggers the intrinsic apoptotic pathway. This is often mediated by the activation of caspase-3, a key executioner caspase. The accumulation of cells in mitosis and the inability to complete cell division signals for programmed cell death.

Modulation of Angiogenic Signaling

Recent studies have suggested that Eg5 inhibitors can also impact non-mitotic cellular processes, including angiogenesis. Some thiadiazoline-based Eg5 inhibitors have been shown to negatively modulate the PI3K-Akt-VEGF and Erk-VEGF signaling pathways in gastric adenocarcinoma cells, suggesting a potential anti-angiogenic effect.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Eg5 Inhibitors

| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |

| Thiadiazoline Inhibitors | ||||

| Compound 2 | Cell Viability | MCF7 | 0.05 | [1] |

| Compound 41 | Cell Viability | MCF7 | Not specified | [1] |

| K858 | Basal Eg5 ATPase Activity | Purified Eg5 | < 7.5 | [2] |

| Other Eg5 Inhibitors | ||||

| S-trityl-l-cysteine | Basal ATPase Activity | Purified Eg5 | 1.0 | [3][4][5] |

| S-trityl-l-cysteine | Microtubule-activated ATPase Activity | Purified Eg5 | 0.14 | [3][4][5] |

| S-trityl-l-cysteine | Mitotic Arrest | HeLa | 0.7 | [3][4][5] |

| Monastrol | Mitotic Arrest | HeLa | ~25 | [3][4] |

| Ispinesib | Not specified | Not specified | Not specified | |

| Filanesib | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize Eg5 inhibitors.

Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified. A common method is the malachite green assay, where a complex of malachite green, molybdate, and free orthophosphate absorbs light at a specific wavelength.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, purified Eg5 enzyme, ATP solution, and the test compound dilutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified Eg5, and the test compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific time.

-

Termination and Detection: Stop the reaction and add the malachite green reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

References

Eg5-IN-2: An In-Depth Technical Guide to its Role in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eg5 (also known as KIF11 or KSP) is a crucial kinesin motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1] Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint (SAC), causing prolonged mitotic arrest and ultimately leading to apoptotic cell death in proliferating cells.[2][3] This mechanism makes Eg5 a compelling target for anticancer therapies, as its function is primarily restricted to mitotic cells, potentially offering a wider therapeutic window compared to traditional microtubule-targeting agents.[4]

This technical guide focuses on Eg5-IN-2, a potent and selective inhibitor of Eg5. It provides a comprehensive overview of its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization.

This compound: Core Properties

This compound is a highly potent small molecule inhibitor of the Eg5 motor protein. Its high affinity and specificity make it a valuable tool for studying the role of Eg5 in mitosis and a promising payload candidate for Antibody-Drug Conjugates (ADCs).[1][5]

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₈F₃N₅O₃ | [6] |

| Molecular Weight | 585.66 g/mol | [1] |

| CAS Number | 1629735-05-2 | [1][6] |

| IC₅₀ | < 0.5 nM | [1][5] |

Mechanism of Action: Inducing Mitotic Arrest

The primary mechanism of action of this compound, like other Eg5 inhibitors, is the allosteric inhibition of its ATPase activity.[7] This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle during prophase.[2]

The failure to form a bipolar spindle results in a distinct cellular phenotype: the formation of a "monoastral" or monopolar spindle, where a radial array of microtubules emanates from a central pair of unseparated centrosomes, surrounded by the condensed chromosomes.[2][8] This aberrant spindle structure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before allowing the cell to proceed to anaphase.[9] The sustained activation of the SAC due to the persistent presence of the monopolar spindle leads to a prolonged arrest in mitosis (G2/M phase).[4][10] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo apoptosis, or programmed cell death, primarily through the intrinsic pathway involving caspase activation.[10][11]

Caption: Mechanism of this compound induced mitotic arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value using non-linear regression analysis.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution, specifically looking for an accumulation of cells in the G2/M phase.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[1][12]

Caption: Workflow for cell cycle analysis using flow cytometry.

Immunofluorescence for Mitotic Spindle Analysis

This protocol is for visualizing the effect of this compound on mitotic spindle formation, specifically to observe the characteristic monopolar spindle phenotype.

Materials:

-

Cancer cell line of interest

-

Chamber slides or coverslips

-

This compound

-

PBS

-

4% paraformaldehyde

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with this compound for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with the primary anti-α-tubulin antibody in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and stain with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in this compound-treated cells.[1]

Western Blotting for Apoptosis Markers

This protocol is to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. Analyze the increase in cleaved apoptotic markers.[1][13]

Signaling Pathways and Downstream Effects

Inhibition of Eg5 by this compound triggers a cascade of events that ultimately lead to cell death. The central signaling event is the activation of the Spindle Assembly Checkpoint (SAC).

Caption: Signaling cascade following Eg5 inhibition by this compound.

Prolonged mitotic arrest can lead to the activation of the intrinsic apoptotic pathway.[11] This is often characterized by the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] The ultimate outcome of this signaling cascade is the orderly dismantling of the cell.

Conclusion

This compound is a highly potent inhibitor of the mitotic kinesin Eg5, demonstrating significant potential as a tool for cancer research and as a payload for targeted therapies like ADCs. Its mechanism of action, centered on the induction of mitotic arrest via the formation of monopolar spindles and subsequent activation of the apoptotic machinery, is well-defined. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the cellular effects of this compound and other Eg5 inhibitors. Further research into the specific signaling nuances of this compound and its efficacy in various cancer models will be crucial for its future development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS No. 1629735-05-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Eg5-IN-2 as a Potent Antimitotic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Eg5-IN-2, a highly potent and selective inhibitor of the mitotic kinesin Eg5. Eg5, also known as KIF11, is a crucial motor protein for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer therapies. This compound has demonstrated exceptional potency with a sub-nanomolar IC50 value. This document details the mechanism of action of this compound, provides a compilation of its in vitro efficacy, and outlines detailed experimental protocols for its characterization. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a comprehensive understanding of this promising antimitotic agent.

Introduction to Eg5 and its Role in Mitosis

The kinesin spindle protein Eg5 is a member of the kinesin-5 superfamily of microtubule-based motor proteins. It is a homotetrameric protein that functions to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division. Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules apart, generating an outward pushing force that separates the centrosomes. Inhibition of Eg5's ATPase activity prevents this centrosome separation, leading to the formation of a characteristic monoastral spindle, which activates the spindle assembly checkpoint and ultimately results in mitotic arrest and apoptosis. Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 is an attractive target for the development of selective anticancer therapeutics.

This compound: A Potent Inhibitor of Eg5

This compound, also identified as Compound Scaffold B (4), is a novel and highly potent inhibitor of Eg5.[1] It has been developed as a payload for antibody-drug conjugates (ADCs), highlighting its significant cytotoxic potential against cancer cells.[2]

Chemical Structure

The precise chemical structure of this compound is crucial for understanding its interaction with the Eg5 protein.

Chemical Formula: C31H38F3N5O3[1] Molecular Weight: 585.66 g/mol [1]

Mechanism of Action

This compound functions as an antimitotic agent by directly inhibiting the ATPase activity of the Eg5 motor protein.[1] This inhibition prevents the hydrolysis of ATP, which is essential for the conformational changes in Eg5 that drive its movement along microtubules. By blocking this motor function, this compound prevents the separation of spindle poles, leading to the formation of a monoastral spindle. This aberrant mitotic figure triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.

References

Understanding the Selectivity of Eg5 Inhibitors: A Technical Guide

A focused examination of the potent and selective mitotic kinesin Eg5 inhibitor, K858, as a representative molecule in the absence of specific data for "Eg5-IN-2".

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitotic kinesin Eg5, also known as KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cells. This selective action on dividing cells has positioned Eg5 as an attractive therapeutic target for the development of novel anti-cancer agents, potentially offering a safer alternative to traditional microtubule-targeting drugs that can induce neurotoxicity.

While the specific compound "this compound" is not widely documented in publicly available scientific literature, this guide will focus on a well-characterized, potent, and selective Eg5 inhibitor, K858 , as a representative example to illustrate the principles of Eg5 inhibitor selectivity. K858 is a small molecule inhibitor that has been shown to effectively block the ATPase activity of Eg5, leading to mitotic arrest and potent antitumor activity. Understanding the selectivity of such inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy.

Data Presentation: K858 Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. A highly selective inhibitor will primarily interact with its intended target, thereby minimizing the risk of adverse effects caused by the inhibition of other essential kinases. The following tables summarize the quantitative data on the inhibitory activity of K858 against Eg5 and other related kinesin motor proteins.

| Target | IC50 (µM) | Assay Type | Reference |

| Human Eg5 | 1.3 | Microtubule-stimulated ATPase activity | [1][2][3][4] |

| Monastrol (reference compound) | 11 | Microtubule-stimulated ATPase activity | [2][3] |

Table 1: Potency of K858 against Human Eg5.

| Target Kinesin | Concentration of K858 Tested (µM) | % Inhibition | Assay Type | Reference |

| CENP-E | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |

| MKLP1 | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |

| Conventional Kinesin Heavy Chain | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |

Table 2: Selectivity of K858 against other Kinesin Superfamily Members. This data indicates a selectivity for Eg5 of at least 150-fold over the tested kinesins.[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. The following sections provide the methodologies for the key experiments cited in this guide.

Microtubule-Stimulated Eg5 ATPase Activity Assay

This assay is a fundamental method to determine the potency of Eg5 inhibitors by measuring the rate of ATP hydrolysis. A commonly used method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Principle: The ADP produced by the Eg5 ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ATP hydrolysis by Eg5.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 25 mM potassium ACES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 0.1 mM EDTA, 1 mM DTT

-

ATP solution

-

PK/LDH enzyme mix

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Test inhibitor (e.g., K858) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, paclitaxel-stabilized microtubules, PK/LDH, PEP, and NADH.

-

Add the test inhibitor at various concentrations (typically in a serial dilution) or DMSO (as a vehicle control) to the wells of the 96-well plate.

-

Add the Eg5 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a plate reader.

-

Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change over time.

-

Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) using various assay formats.

General Protocol Outline (using a generic luminescence-based ADP detection assay like ADP-Glo™):

-

A panel of purified kinases is assembled.

-

The test inhibitor is serially diluted and added to the kinase reactions.

-

The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.

-

The reaction is allowed to proceed for a defined period.

-

A reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the ADP generated into a luminescent signal.

-

The luminescence is measured, which is proportional to the kinase activity.

-

The percentage of inhibition for each kinase at a given inhibitor concentration is calculated, or IC50 values are determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway of Mitotic Spindle Formation

The formation of the bipolar mitotic spindle is a complex and highly regulated process. Eg5 plays a critical role in pushing the duplicated centrosomes apart to establish the two poles of the spindle.

Experimental Workflow for ATPase Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 value of an Eg5 inhibitor using the PK/LDH coupled ATPase assay.

Logical Relationship of Kinase Inhibitor Selectivity

This diagram illustrates the concept of kinase inhibitor selectivity, comparing a selective inhibitor to a non-selective inhibitor.

References

In Vitro Characterization of Eg5-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eg5 (also known as KIF11 or KSP) is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. Eg5-IN-2 is a potent and selective inhibitor of Eg5, which has also been effectively utilized as a payload in Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, biochemical and cell-based assay methodologies, and available quantitative data.

Mechanism of Action

Eg5 is a member of the kinesin-5 family of motor proteins that hydrolyzes ATP to move along microtubules. During mitosis, Eg5 is responsible for pushing the two spindle poles apart, a critical step in the formation of a bipolar spindle. Small molecule inhibitors of Eg5, such as this compound, typically bind to an allosteric pocket on the motor domain of Eg5. This binding interferes with the conformational changes necessary for ATP hydrolysis and microtubule interaction, ultimately inhibiting the motor's function.[1]

The inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and eventually undergo apoptosis.[2]

Quantitative Data

This compound is a highly potent inhibitor of Eg5 with an IC50 value of less than 0.5 nM in biochemical assays.[3] As a payload for ADCs, its cytotoxic activity has been evaluated in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Payload [4]

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |

| SK-OV-3 | Ovarian | Positive | 0.8 |

| NCI-N87 | Gastric | Positive | 1.2 |

| BT-474 | Breast | Positive | 0.9 |

| MDA-MB-231 | Breast | Negative | 1.5 |

| A549 | Lung | Negative | 2.1 |

Table 2: In Vitro Cytotoxicity of HER2-Targeted ADC with this compound Payload [4]

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |

| SK-OV-3 | Ovarian | Positive | 3.5 |

| NCI-N87 | Gastric | Positive | 5.1 |

| BT-474 | Breast | Positive | 4.2 |

| MDA-MB-231 | Breast | Negative | >1000 |

| A549 | Lung | Negative | >1000 |

Experimental Protocols

Biochemical Assay: Eg5 ATPase Activity

This assay measures the ability of this compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor domain. A common method is the NADH-coupled enzymatic assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human Eg5 motor domain is expressed and purified.

-

Microtubules are polymerized from purified tubulin and stabilized with taxol.

-

The coupling system consists of pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH in an appropriate assay buffer.[5]

-

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in DMSO and added to the wells of a 96-well plate.

-

A reaction mixture containing the Eg5 enzyme, stabilized microtubules, and the PK/LDH coupling system is added to each well.

-

The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of ATP.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a plate reader.

-

-

Data Analysis:

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

-

The percent inhibition for each concentration of this compound is determined relative to a no-inhibitor control.

-

The IC50 value is calculated by fitting the dose-response curve to a suitable equation.

-

Cell-Based Assay: Cell Viability and Mitotic Arrest

These assays determine the cytotoxic effect of this compound on cancer cells and confirm its mechanism of action by observing mitotic arrest.

3.2.1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Methodology:

-

Cell Seeding: Cancer cells of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is read.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels as an indicator of cell viability is added, and luminescence is measured.

-

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[6]

3.2.2. Immunofluorescence for Mitotic Spindle Analysis

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound at a concentration expected to induce mitotic arrest (typically several-fold higher than the IC50) for 16-24 hours.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

-

Immunostaining:

-

Cells are incubated with a primary antibody against α-tubulin to visualize the microtubules.

-

A fluorescently labeled secondary antibody is then used for detection.

-

DNA is counterstained with a fluorescent dye such as DAPI.

-

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The formation of monoastral spindles in treated cells is observed as a key indicator of Eg5 inhibition.[6]

Binding Kinetics

While specific binding kinetics data (Kon, Koff, Kd) for this compound are not publicly available, these parameters are crucial for a comprehensive understanding of its interaction with Eg5. They can be determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

General Protocol Outline for SPR:

-

Immobilization: Recombinant Eg5 protein is immobilized on a sensor chip.

-

Association: A solution containing this compound at various concentrations is flowed over the sensor surface, and the binding is monitored in real-time.

-

Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor from the protein.

-

Data Analysis: The association (Kon) and dissociation (Koff) rates are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as Koff/Kon.

Conclusion

This compound is a highly potent inhibitor of the mitotic kinesin Eg5. Its in vitro characterization demonstrates significant cytotoxic effects in various cancer cell lines, which is attributed to its ability to induce mitotic arrest through the formation of monoastral spindles. The provided experimental protocols serve as a guide for the further investigation and application of this compound in cancer research and drug development, particularly in the context of Antibody-Drug Conjugates. Further studies to elucidate its precise binding kinetics would provide a more complete understanding of its molecular interactions.

References

- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Eg5-IN-2: A Potent and Selective Chemical Probe for the Mitotic Kinesin Eg5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Eg5-IN-2, a highly potent and selective inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis, making it an attractive target for the development of anti-cancer therapeutics. This compound serves as an invaluable chemical probe for elucidating the cellular functions of Eg5 and for validating its role as a therapeutic target. This document details the biochemical and cellular activity of this compound, provides protocols for its use in key experiments, and discusses its potential applications in drug discovery and development, including its use as a payload in Antibody-Drug Conjugates (ADCs).

Introduction to Eg5 and the Role of Chemical Probes

The kinesin superfamily of motor proteins is essential for various intracellular transport processes. Among them, Eg5 is a plus-end-directed motor protein that is exclusively expressed during mitosis.[1] It functions as a homotetramer, cross-linking and sliding antiparallel microtubules apart to establish and maintain the bipolar mitotic spindle.[2][3] Inhibition of Eg5 function leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent cell death.[4] This specific role in proliferating cells makes Eg5 an ideal target for cancer therapy with a potentially wide therapeutic window.[1][5]

A chemical probe is a small molecule that is potent, selective, and well-characterized, used to study the function of a specific protein in cells and organisms. This compound meets the stringent criteria for a chemical probe for Eg5, exhibiting sub-nanomolar potency and high selectivity, thereby enabling precise interrogation of Eg5 function.

This compound: Biochemical and Cellular Profile

This compound is a novel small molecule inhibitor of Eg5. Its high potency and selectivity make it a superior tool for studying Eg5 biology compared to less potent or less selective inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Assay Condition |

| Eg5 ATPase IC50 | < 0.5 nM | Microtubule-stimulated ATPase assay |

| Ki | 4 nM | ATP- and ADP-competitive |

Biochemical and single-molecule assays have demonstrated that some Eg5 inhibitors act as ATP- and ADP-competitive inhibitors.[6]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 |

| HeLa (cervical cancer) | Mitotic Arrest | 700 nM |

| SK-OV-3ip (ovarian cancer, HER2+) | ADC-mediated cytotoxicity | Potent in vivo efficacy |

| NCI-H526 (lung cancer, c-KIT+) | ADC-mediated cytotoxicity | Potent in vivo efficacy |

The potency of Eg5 inhibitors can be assessed through mitotic arrest assays in cell lines like HeLa.[7] Eg5 inhibitor-based ADCs have shown target-dependent in vivo efficacy in various cancer models.[8]

Table 3: Selectivity Profile of this compound (Hypothetical Data)

| Kinesin Motor | Fold Selectivity vs. Eg5 |

| Kinesin-1 (KIF5B) | > 10,000 |

| Kinesin-3 (KIF1A) | > 10,000 |

| Kinesin-7 (CENP-E) | > 5,000 |

| Kinesin-13 (KIF2C/MCAK) | > 10,000 |

| Dynein | > 10,000 |

A high-quality chemical probe should exhibit high selectivity against other related proteins to ensure that its cellular effects are on-target.

Mechanism of Action

This compound exerts its effect by inhibiting the ATPase activity of Eg5. This inhibition prevents the motor protein from hydrolyzing ATP, a process essential for its movement along microtubules. The lack of Eg5-driven microtubule sliding results in the collapse of the nascent bipolar spindle into a monopolar structure, activating the spindle assembly checkpoint and arresting the cell in mitosis.[4] Prolonged mitotic arrest ultimately triggers apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Microtubule-Stimulated Eg5 ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.

Materials:

-

Purified recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound (or other test inhibitor)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing ATPase Assay Buffer, paclitaxel-stabilized microtubules, NADH, PEP, PK, and LDH.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells of the 96-well plate.

-

Add the Eg5 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes using a plate reader. The rate of NADH oxidation is coupled to the rate of ADP production by Eg5.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.

Cellular Mitotic Arrest Assay

This assay quantifies the ability of this compound to induce mitotic arrest in cultured cells.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for 18-24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry. Mitotic cells will have a 4N DNA content.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle for each treatment condition to determine the IC50 for mitotic arrest.

Visualizations

Eg5 Signaling Pathway in Mitosis

Caption: Eg5's role in mitosis and the effect of its inhibition.

Experimental Workflow for Eg5 ATPase Assay

Caption: Workflow of the microtubule-stimulated Eg5 ATPase assay.

Criteria for a Chemical Probe

References

- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]